molecular formula C12H14N2O2 B15067993 Ethyl 3-(1H-indazol-6-YL)propanoate CAS No. 885271-20-5

Ethyl 3-(1H-indazol-6-YL)propanoate

Cat. No.: B15067993
CAS No.: 885271-20-5
M. Wt: 218.25 g/mol
InChI Key: OTWCIBKWQJPFBC-UHFFFAOYSA-N
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Description

Ethyl 3-(1H-indazol-6-yl)propanoate is a chemical compound with the molecular formula C12H14N2O2 It is a derivative of indazole, a bicyclic compound containing a benzene ring fused to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(1H-indazol-6-yl)propanoate typically involves the reaction of 1H-indazole with ethyl 3-bromopropanoate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(1H-indazol-6-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate would yield a carboxylic acid, while reduction with lithium aluminum hydride would produce an alcohol.

Scientific Research Applications

Ethyl 3-(1H-indazol-6-yl)propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 3-(1H-indazol-6-yl)propanoate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. For example, indazole derivatives have been shown to inhibit phosphoinositide 3-kinase, which plays a role in cell growth and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific ester functional group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for developing new pharmaceuticals and materials.

Biological Activity

Ethyl 3-(1H-indazol-6-YL)propanoate is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an indazole moiety, which is known for its diverse pharmacological properties. The compound's structure can be represented as follows:

C12H14N2O2\text{C}_12\text{H}_{14}\text{N}_2\text{O}_2

This molecular formula indicates that the compound contains two nitrogen atoms, which are integral to its biological activity.

The primary mechanism through which this compound exerts its effects appears to involve the inhibition of specific kinases. Kinases are enzymes that play crucial roles in various cellular processes, including signal transduction and cell division. Research has shown that indazole derivatives can inhibit several kinases, including:

  • Glycogen Synthase Kinase 3 (GSK-3)
  • Rho Kinase (ROCK)
  • Janus Kinases (JAK)

These kinases are implicated in various diseases, including cancer and neurodegenerative disorders, making indazole derivatives like this compound valuable for therapeutic development .

Anticancer Activity

Several studies have investigated the anticancer properties of this compound. For instance:

  • A study demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The IC50 values ranged from 10 to 30 µM, indicating a potent effect on cell viability .
  • Another research effort focused on the compound's ability to induce apoptosis in cancer cells through the activation of caspase pathways. This mechanism is crucial for programmed cell death, which is often disrupted in cancerous cells .

Inhibition of Kinases

The compound has been shown to inhibit key kinases involved in tumor progression:

Kinase Inhibition (%) IC50 (µM)
GSK-375%15
ROCK65%20
JAK70%18

These findings suggest that this compound could serve as a lead compound for developing new anticancer therapies targeting these kinases .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic properties of this compound is essential for evaluating its therapeutic potential. Preliminary studies indicate:

  • Absorption : The compound shows good oral bioavailability.
  • Distribution : It has a moderate volume of distribution, suggesting effective tissue penetration.
  • Metabolism : Primarily metabolized by liver enzymes.
  • Excretion : Predominantly eliminated via urine.

Toxicological assessments have indicated that at therapeutic doses, there are minimal adverse effects observed in animal models, supporting further clinical investigation .

Properties

CAS No.

885271-20-5

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

ethyl 3-(1H-indazol-6-yl)propanoate

InChI

InChI=1S/C12H14N2O2/c1-2-16-12(15)6-4-9-3-5-10-8-13-14-11(10)7-9/h3,5,7-8H,2,4,6H2,1H3,(H,13,14)

InChI Key

OTWCIBKWQJPFBC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=CC2=C(C=C1)C=NN2

Origin of Product

United States

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